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Compound of Interest

Compound Name: Flavokawain C

Cat. No.: B491223

A comprehensive examination of the preclinical safety data of Flavokawain C in relation to
other well-studied flavonoids, including Quercetin, Catechins (EGCG), and Genistein. This
guide is intended for researchers, scientists, and drug development professionals, offering an
objective comparison supported by experimental data to aid in the evaluation of Flavokawain
C for further investigation.

In Vitro Cytotoxicity: A Selectivity Advantage?

A crucial aspect of a compound's safety profile is its differential effect on cancerous versus
healthy cells. The available data suggests that Flavokawain C (FKC) exhibits a degree of
selectivity, demonstrating higher potency against various cancer cell lines while showing
comparatively lower toxicity to normal cells.

In a study by Phang et al. (2016), Flavokawain C displayed potent cytotoxic activity against
the HCT 116 human colon carcinoma cell line, with an IC50 value of 12.75 uM.[1] Notably, it
showed minimal toxicity towards the normal human colon cell line, CCD-18Co.[1] Further
research has established IC50 values for FKC across a range of cancer cell lines, including
breast, bladder, and other colon cancer lines.[2][3] More recent studies have reinforced these
findings, showing an IC50 of 53.95 + 5.08 uM in normal liver MIHA cells, which is significantly
higher than its IC50 values in liver cancer cell lines such as Huh-7 (23.42 + 0.89 uM), Hep3B
(28.88 + 2.60 uM), and HepG2 (30.71 + 1.27 uM).[2]

In comparison, other flavonoids show varied profiles. Quercetin has been shown to have
limited or no cytotoxic effect on normal cell lines like 293T and MEF-1 at concentrations that
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are effective against leukemic cell lines.[4] However, one study reported an IC50 of 0.302 mM
(302 uM) for quercetin in the normal human embryonic kidney cell line HEK293.[5]
Epigallocatechin gallate (EGCG), the primary catechin in green tea, has demonstrated a
pronounced growth inhibitory effect on cancerous cells compared to their normal counterparts.
For instance, the IC50 value of EGCG for SV40 virally transformed WI38 human fibroblasts
(WI38VA) was 10 uM, whereas for normal WI38 cells, it was significantly higher at 120 pM.[6]
Genistein has also shown a degree of selectivity, with apoptosis observed in non-tumor BJ
fibroblasts only at a concentration of 150 uM, while effects on MCF-7 breast cancer cells were
seen at concentrations as low as 20 pM.[7]

The following table summarizes the available in vitro cytotoxicity data for Flavokawain C and
other selected flavonoids.
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Compound

Cell Line

Cell Type

IC50 Value

Citation

Flavokawain C

HCT 116

Human Colon

Carcinoma

12.75 pM

[1]

Human Colon

HT-29 ) 39.00 £ 0.37 uM [8]
Adenocarcinoma
Human Lung
A549 ) 40.28 pM [1]
Carcinoma
) Human Cervical
CasSki ) 39.88 uM [1]
Carcinoma
Human Breast
MCF-7 ) 47.63 uM [1]
Adenocarcinoma
Human Bladder
T24, RT4, EJ <17 uM [3]
Cancer
Human
HepG2 57.04 uM [1]
Hepatoma
Human Liver
Huh-7 23.42 £ 0.89 uM [2]
Cancer
Human Liver
Hep3B 28.88 £ 2.60 uM [2]
Cancer
) Normal Human o .
Flavokawain C CCD-18Co Minimal toxicity
Colon
Normal Human
L-02 ) 59.08 uM [1]
Liver
Normal Human
MIHA ] 53.95+5.08 uM [2]
Liver
Human Lun 8.65 ug/ml (24h),
Quercetin A549 ) J Hgfml (24h)
Carcinoma 5.14 pg/ml (72h)
Human Lun 14.2 pg/ml (24h),
HG9 g Hg/ml (24h) ]
Cancer 9.18 pg/ml (72h)

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4015927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10924746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10924746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10924746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b491223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Human Breast

T47D 50 uM [10]
Cancer
Normal Human
Embryonic
Quercetin 293T, MEF-1 Kidney, Mouse Insensitive
Embryonic
Fibroblast
Normal Human
] 0.302 mM (302
HEK293 Embryonic M) [5]
Kidney !
SV40
Transformed
EGCG WI38VA 10 uM [6]
Human
Fibroblast
Human Non-
A549 Small-Cell Lung 36.0 uM [11]
Cancer
DU145 Human Prostate
) 89 uM [12]
(metastatic) Cancer
HH870 (organ- Human Prostate
] 45 uM [12]
confined) Cancer
Normal Human
EGCG WI38 ) 120 uM
Fibroblast
o Human Breast
Genistein MCF-7 6.5-12.0 pg/mL [13]
Cancer
Human Breast
MDA-468 6.5-12.0 ug/mL [13]
Cancer
Cytotoxic over
o BJ Dermal Normal Human
Genistein ) ] 200 uM (24h), 50
Fibroblasts Fibroblast
MM (48h)
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In Vivo Toxicity: Preclinical Safety Assessment

Animal studies provide essential information regarding the systemic toxicity of a compound. For
Flavokawain C, in vivo studies in mice have demonstrated a favorable safety profile at
therapeutic doses. In a xenograft model using HCT 116 cells, administration of Flavokawain C
did not lead to significant changes in body weight or cause damage to major organs.[10]
Furthermore, a study on liver cancer xenografts showed that Flavokawain C did not alter
serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST),
indicating no significant hepatotoxicity at the tested doses.[2]

In contrast, other flavonoids have shown dose-dependent toxicity in animal models. Quercetin
has a reported oral LD50 in mice of 3807 mg/kg, with doses above 1000 mg/kg causing
distortion of hepatocytes and renal tubules.[14][15] However, other studies have reported a
wide range of LD50 values for quercetin, from as low as 161 mg/kg in rats to over 16 g/kg for a
solid dispersion formulation in mice, suggesting that the formulation and animal model can
significantly impact toxicity.[16][17]

High doses of EGCG have been associated with hepatotoxicity in mice. A single intragastric
dose of 1500 mg/kg of EGCG was found to be hepatotoxic, and repeated daily doses of 750
mg/kg also led to liver damage.[18] Interestingly, dietary restriction was shown to exacerbate
EGCG-induced hepatotoxicity in mice, with liver injury observed at a dose of 400 mg/kg in
dieting mice, a dose that did not cause liver damage in normally fed mice.[19]

For genistein, an LD50 of 500 mg/kg has been reported in rats and mice.[20] In repeated dose
studies, genistein was well-tolerated at doses up to 500 mg/kg/day, although decreased food
consumption and body weight gain were observed at this high dose.[20]

The following table summarizes the available in vivo toxicity data.
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. Route of - L
Compound Animal Model o . Key Findings Citation
Administration
No significant
) ) ) effect on body
Flavokawain C Mice (xenograft) Intraperitoneal ) ] [10]
weight or major
organs.
No significant
changes in
) serum ALT and
Mice (xenograft) Oral [2]
AST levels; no
changes in liver
tissue structure.
LD50: 3807
mg/kg. Doses
Quercetin Mice Oral >1000 mg/kg [14][15]
caused liver and
kidney distortion.
LD50: 161
Rats Oral [17]
mg/kg.
) Oral (solid
Mice ) ) LD50: >16 g/kg. [16]
dispersion)
Single dose of
1500 mg/kg was
hepatotoxic.
EGCG Mice Intragastric Repeated doses [18]
of 750 mg/kg
increased
hepatotoxicity.
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Mice (dietary )
o Intragastric
restriction)

400 mg/kg
caused
hepatotoxicity in
dieting mice but
not in normal

mice.

Genistein Rats and Mice

Not specified

LD50: 500

20
mg/kg. [20]

Rats Dietary admix

Well-tolerated up
to 500
mg/kg/day;
decreased food
consumption and
body weight at
500 mg/kg/day.

[20]

Signaling Pathways in Flavonoid-Mediated Effects

The biological activities of flavonoids, including their potential toxicity, are mediated through

their interaction with various cellular signaling pathways. Understanding these pathways is

crucial for elucidating the mechanisms of action and for predicting potential adverse effects.

Flavokawain C has been shown to induce apoptosis in cancer cells through the modulation of

the MAPK (Mitogen-Activated Protein Kinase) and Akt (Protein Kinase B) signaling pathways.

[21][22] It can also trigger endoplasmic reticulum (ER) stress, leading to apoptosis.[22] The

induction of apoptosis by FKC involves both the intrinsic (mitochondrial) and extrinsic (death

receptor) pathways, characterized by the upregulation of pro-apoptotic proteins like Bak and

death receptors (DR5), and the downregulation of anti-apoptotic proteins such as XIAP, clAP-1,

and Bcl-xL.[22] More recently, the FAK/PI3K/AKT signaling pathway has been identified as a

key target of Flavokawain C in inhibiting the proliferation and migration of liver cancer cells.[2]
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In Vitro Cytotoxicity (MTT Assay)
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Treat with varying
flavonoid concentrations
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Measure absorbance
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In Vivo Acute Toxicity (LD50)
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of flavonoid

'

Observe for toxicity and
mortality for 14 days

'

Record body weight and
perform necropsy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/product/b491223?utm_src=pdf-body-img
https://www.benchchem.com/product/b491223?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b491223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic
Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human
Colon Carcinoma Cells - PMC [pmc.ncbi.nim.nih.gov]

2. Flavokawain C inhibits proliferation and migration of liver cancer cells through
FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

3. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

4. Quercetin, a Natural Flavonoid Interacts with DNA, Arrests Cell Cycle and Causes Tumor
Regression by Activating Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on
cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nim.nih.gov]

7. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and
BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

8. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon
Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of
p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC
[pmc.ncbi.nlm.nih.gov]

9. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin
against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC
[pmc.ncbi.nlm.nih.gov]

10. journal.waocp.org [journal.waocp.org]

11. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-
small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC
[pmc.ncbi.nlm.nih.gov]

12. Epicatechins Purified from Green Tea (Camellia sinensis) Differentially Suppress Growth
of Gender-Dependent Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

13. Genistein inhibition of the growth of human breast cancer cells: independence from
estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.nchbi.nlm.nih.gov]

14. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical
Research [pbr.mazums.ac.ir]

15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

16. scispace.com [scispace.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10924746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10924746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4015927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828642/
https://www.researchgate.net/figure/Cytotoxicity-of-quercetin-a-IC509135mg-mL-or-0302mM-NAPQI-b-IC5016319mg-mL_fig5_356482312
https://pubmed.ncbi.nlm.nih.gov/9719459/
https://pubmed.ncbi.nlm.nih.gov/9719459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9604460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9604460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317526/
https://journal.waocp.org/article_90404_2b189378812d822da1d4159329cd00a9.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4061191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4061191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4061191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1475929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1475929/
https://pubmed.ncbi.nlm.nih.gov/1883387/
https://pubmed.ncbi.nlm.nih.gov/1883387/
https://pbr.mazums.ac.ir/browse.php?a_id=320&slc_lang=en&sid=1&ftxt=1&html=1
https://pbr.mazums.ac.ir/browse.php?a_id=320&slc_lang=en&sid=1&ftxt=1&html=1
https://pdfs.semanticscholar.org/dc1f/d399d06acc76674fe7e06c9786d51a38147b.pdf
https://scispace.com/pdf/a-study-on-the-acute-toxicity-of-quercetin-solid-dispersion-4ootj0v2h2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b491223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 17. researchgate.net [researchgate.net]
e 18. pure.psu.edu [pure.psu.edu]

» 19. Frontiers | Epigallocatechin Gallate During Dietary Restriction — Potential Mechanisms
of Enhanced Liver Injury [frontiersin.org]

e 20. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

o 21. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic
Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human
Colon Carcinoma Cells | PLOS One [journals.plos.org]

e 22. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic
Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human
Colon Carcinoma Cells - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Flavokawain C: A Comparative Safety Profile Analysis
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b491223#comparing-the-safety-profile-of-flavokawain-
c-to-other-flavonoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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